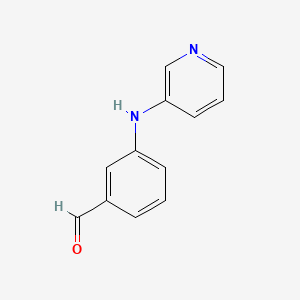
3-(3-Pyridinylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyridinylamino)benzaldehyde is an organic compound that features both a pyridine ring and a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both an aldehyde group and a pyridine ring allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylamino)benzaldehyde typically involves the reaction of 3-aminopyridine with benzaldehyde under controlled conditions. One common method is the condensation reaction, where 3-aminopyridine is reacted with benzaldehyde in the presence of an acid catalyst to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine intermediate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the product while minimizing the production time and cost .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Pyridinylamino)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(3-Pyridinylamino)benzoic acid.
Reduction: 3-(3-Pyridinylamino)benzyl alcohol.
Substitution: 3-(3-Pyridinylamino)-4-nitrobenzaldehyde (in the case of nitration).
Applications De Recherche Scientifique
3-(3-Pyridinylamino)benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Pyridinylamino)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
3-(3-Pyridinylamino)benzaldehyde can be compared with other similar compounds, such as:
3-(2-Pyridinylamino)benzaldehyde: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
3-(4-Pyridinylamino)benzaldehyde: Similar structure but with the amino group attached to the 4-position of the pyridine ring.
3-(3-Pyridinylamino)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: The unique combination of the aldehyde group and the 3-pyridinylamino moiety in this compound allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
628311-21-7 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-(pyridin-3-ylamino)benzaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-10-3-1-4-11(7-10)14-12-5-2-6-13-8-12/h1-9,14H |
Clé InChI |
UNEFTLSTTUCJQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=CN=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


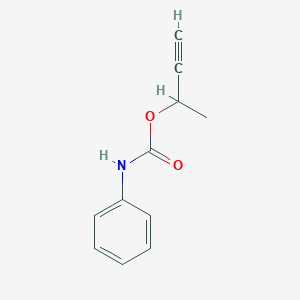
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
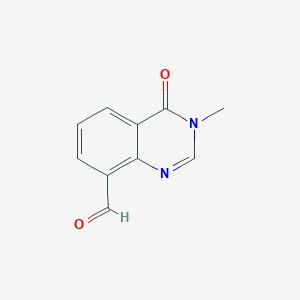
![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)
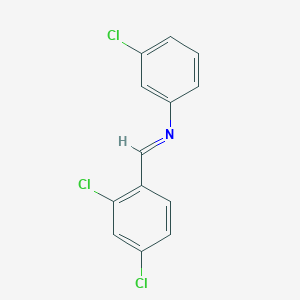
![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)
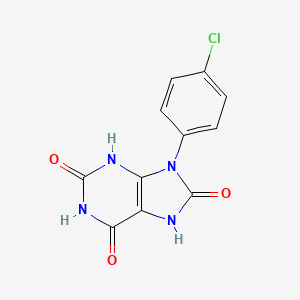

![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)
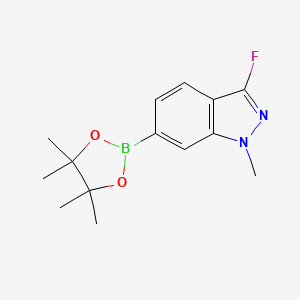
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)

